molecular formula C5H6N4O B182994 3-nitrosopyridine-2,6-diamine CAS No. 89323-10-4

3-nitrosopyridine-2,6-diamine

Cat. No.: B182994
CAS No.: 89323-10-4
M. Wt: 138.13 g/mol
InChI Key: ZURVYWKHGDMWJI-UHFFFAOYSA-N
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Description

3-nitrosopyridine-2,6-diamine is an organic compound with the molecular formula C5H6N4O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 6, and a nitroso group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrosopyridine-2,6-diamine typically involves the nitration of 2,6-diaminopyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-nitrosopyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitrosopyridine-2,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-nitrosopyridine-2,6-diamine involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    3-Nitrosopyridine: Lacks the amino groups, resulting in different chemical properties and reactivity.

    2,6-Diamino-3,5-dinitropyridine:

Uniqueness

3-nitrosopyridine-2,6-diamine is unique due to the presence of both amino and nitroso groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

3-nitrosopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-1-3(9-10)5(7)8-4/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURVYWKHGDMWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237616
Record name 2,6-Diamino-3-nitrosopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89323-10-4
Record name 2,6-Diamino-3-nitrosopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089323104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89323-10-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diamino-3-nitrosopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIAMINO-3-NITROSOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EF6M609BK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,6-diamino-3-nitrosopyridine in the fluorometric assay for latamoxef?

A1: 2,6-Diamino-3-nitrosopyridine acts as a fluorogenic reagent in the assay. Latamoxef, under acidic conditions, is first converted into 1,2,4-dihydroxy-3-[(1-methyltetrazol-5-ylthio)methyl]but-2-enoic acid γ-lactone. This lactone then reacts with 2,6-diamino-3-nitrosopyridine to form a highly fluorescent product, 3-(5-amino-3H-imidazo[4,5-b]pyridin-2-yl)-2,4-dihydroxybut-2-enoic acid γ-lactone. This product can be excited at 392 nm and emits fluorescence at 460 nm, allowing for the quantification of latamoxef in biological samples. []

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